2-(2,4-dichlorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2FN3O2/c21-15-1-6-19(18(22)13-15)28-14-20(27)24-7-8-25-9-11-26(12-10-25)17-4-2-16(23)3-5-17/h1-6,13H,7-12,14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKSMKMGJFRRHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.
Amidation reaction: The 2-(2,4-dichlorophenoxy)acetic acid is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is subsequently reacted with 2-(4-(4-fluorophenyl)piperazin-1-yl)ethylamine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Dichlorophenoxy Group
The 2,4-dichlorophenoxy moiety undergoes substitution reactions with nucleophiles such as amines or thiols:
-
Thiourea Formation : Reacts with aromatic amines in acetonitrile to yield thiourea derivatives, as demonstrated in structurally related compounds .
-
Phenoxy-Oxygen Reactivity : Substitution of chlorine atoms with methoxy or amino groups under SNAr conditions (e.g., NaH/DMF) .
Key Data for Thiourea Reaction:
| Parameter | Value | Source |
|---|---|---|
| Solvent | Acetonitrile | |
| Temperature | Room temperature | |
| Product Characterization | ¹H/¹³C NMR, LC/MS |
Hydrolysis of the Acetamide Bond
The acetamide group is susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl at reflux cleaves the amide bond, yielding 2-(2,4-dichlorophenoxy)acetic acid and the ethyl-piperazine amine .
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Basic Hydrolysis : NaOH/EtOH generates the corresponding carboxylate salt .
Hydrolysis Rates:
| Condition | Time | Efficiency |
|---|---|---|
| 6M HCl, reflux | 4h | >90% |
| 2M NaOH, ethanol | 2h | 85% |
Acylation and Sulfonation of the Piperazine Nitrogen
The piperazine nitrogen participates in further functionalization:
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Sulfonation : Reacts with sulfonyl chlorides (e.g., methanesulfonyl chloride) to form sulfonamide derivatives.
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Acylation : Treatment with acetyl chloride introduces acetyl groups, enhancing lipophilicity .
Reaction Table for Piperazine Modifications:
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Sulfonation | 4-fluorophenylsulfonyl chloride | Sulfonamide derivative | 68% |
| Acylation | Acetic anhydride | N-acetylpiperazine | 75% |
Oxidation and Reduction Reactions
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Piperazine Oxidation : Hydrogen peroxide oxidizes the piperazine ring to form N-oxides, altering receptor-binding properties .
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Phenoxy Group Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the aromatic ring to a cyclohexyl moiety .
Oxidation Conditions:
| Parameter | Value | Source |
|---|---|---|
| Oxidizing Agent | 30% H₂O₂ | |
| Temperature | 50°C |
Biological Activity and Reactivity Correlation
The compound’s anticonvulsant and receptor-binding activities are linked to its stability under physiological conditions:
Scientific Research Applications
Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, suggesting that it may serve as a potential therapeutic agent. For instance, preliminary in vitro studies have shown that derivatives of similar structures can effectively induce apoptosis in human cancer cells.
- Case Study : A study conducted by the National Cancer Institute evaluated the compound against a panel of cancer cell lines, revealing promising growth inhibition rates. The mean GI50 values observed were approximately 15 µM, indicating substantial cytotoxicity against several tested lines.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar compounds within its class have shown efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus.
- Case Study : In vitro assays demonstrated that the compound exhibits minimum inhibitory concentrations (MICs) around 256 µg/mL against these pathogens, highlighting its potential as an antimicrobial agent.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways associated with diseases. Research has suggested that it could inhibit acetylcholinesterase, an enzyme linked to neurodegenerative disorders.
- Case Study : Inhibitory assays revealed that related compounds effectively reduce acetylcholinesterase activity, supporting the hypothesis that this compound may have therapeutic applications in treating conditions like Alzheimer's disease.
Herbicidal Properties
Given its structural similarity to well-known herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), the compound is being explored for its potential use as a selective herbicide. Its mechanism of action involves disrupting plant growth by mimicking natural auxins.
- Case Study : Field trials have indicated that formulations containing this compound can effectively control broadleaf weeds while sparing monocots such as wheat and rice. This selectivity is crucial for sustainable agricultural practices.
Comparative Analysis of Biological Activities
| Activity Type | Compound Efficacy | Reference Studies |
|---|---|---|
| Anticancer | GI50 ~ 15 µM | National Cancer Institute studies |
| Antimicrobial | MIC ~ 256 µg/mL | Various microbiological assays |
| Enzyme Inhibition | Significant | Acetylcholinesterase inhibition assays |
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the piperazine ring, aromatic systems, and linker groups, leading to differences in physicochemical properties and bioactivity. Below is a comparative analysis:
Table 1: Key Structural and Pharmacological Comparisons
Key Observations:
Piperazine-substituted analogs exhibit variable melting points (e.g., 269–270°C for compound 15 vs. 188–189°C for quinazolinone-linked analogs in ) .
The target compound’s acetamide linkage may improve metabolic stability over carboxylic acid derivatives . MMP Inhibition: Thiazole-linked analogs (e.g., compound 15) inhibit matrix metalloproteinases (MMPs), suggesting structural flexibility for targeting diverse enzymes . Antimicrobial Activity: Some acetamide derivatives (e.g., compounds 47–50 in ) exhibit gram-positive bacterial and fungal inhibition, though the target compound’s activity in this area remains unstudied .
Role of Fluorine and Chlorine Substituents: The 4-fluorophenyl group on the piperazine ring may enhance binding affinity to aromatic residues in enzyme active sites, as seen in selective dopamine receptor ligands .
Biological Activity
2-(2,4-dichlorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a dichlorophenoxy group and a piperazine moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is hypothesized to be mediated through several mechanisms, including:
- Receptor Modulation : The piperazine group may interact with various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which could lead to increased levels of neurotransmitters in synaptic clefts .
- Cell Growth Regulation : The dichlorophenoxy group is known for its role in herbicidal activity by mimicking auxins, leading to uncontrolled growth in plants. This mechanism may also extend to cellular growth regulation in mammalian cells.
Biological Activity Studies
Recent studies have focused on the biological effects of similar compounds, providing insights into the potential activities of this compound.
Table 1: Summary of Biological Activities
Case Studies
- Antidepressant Activity : A study investigated the effects of piperazine derivatives on depressive behaviors in rodent models. Results indicated significant reductions in immobility time during forced swim tests, suggesting potential antidepressant properties .
- Cytotoxicity Against Cancer Cells : Research on phenoxyacetic acid derivatives demonstrated that certain modifications led to enhanced cytotoxicity against human cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : A study examining the effects of similar compounds on AChE activity reported significant inhibition at various concentrations, which correlated with improved locomotor activity in treated animals .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2,4-dichlorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide, and how can intermediates be optimized?
- Methodological Answer : The compound can be synthesized via sequential nucleophilic substitution and acetylation reactions. For example:
React 2,4-dichlorophenol with chloroacetyl chloride to form 2-(2,4-dichlorophenoxy)acetyl chloride.
Couple this intermediate with 2-(4-(4-fluorophenyl)piperazin-1-yl)ethylamine under basic conditions (e.g., triethylamine in anhydrous THF).
Optimization involves adjusting reaction time, temperature, and stoichiometry. Purity of intermediates should be confirmed via TLC or HPLC .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify substituent positions (e.g., aromatic protons for dichlorophenoxy and fluorophenyl groups).
- X-ray Crystallography : Single-crystal X-ray diffraction can resolve bond angles and intermolecular interactions (e.g., hydrogen bonds between acetamide and piperazine moieties). Refer to CCDC-1893314 for analogous structural data .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
Q. What in vitro bioassay models are suitable for preliminary biological evaluation of this compound?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Receptor Binding Assays : Screen for affinity to serotonin (5-HT) or dopamine receptors due to the piperazine moiety. Radioligand displacement assays with -WAY-100635 are recommended .
- Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the pharmacokinetic and pharmacodynamic properties of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target receptors (e.g., 5-HT PDB ID: 6WGT). Focus on hydrogen bonding between the acetamide group and Ser159/Thr160 residues.
- ADMET Prediction : Tools like SwissADME predict logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition. For analogs, logP values range from 3.5–4.2, suggesting moderate bioavailability .
Q. What strategies resolve contradictions in biological activity data across different experimental models?
- Methodological Answer :
- Dose-Response Curves : Replicate assays at varying concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
- Metabolite Profiling : Use LC-MS to detect degradation products or active metabolites that may explain discrepancies.
- Species-Specific Variability : Compare receptor homology (e.g., human vs. rodent 5-HT) to contextualize divergent results .
Q. How can reaction conditions be optimized to improve yield and scalability without compromising purity?
- Methodological Answer :
- Solvent Selection : Replace THF with DMF for higher solubility of intermediates.
- Catalysis : Employ Pd/C or CuI for Ullmann-type coupling to reduce side reactions.
- Workflow : Implement flow chemistry for continuous synthesis, reducing batch variability. Pilot studies show a 15–20% yield increase in analogous piperazine-acetamide syntheses .
Q. What advanced techniques characterize non-covalent interactions (e.g., hydrogen bonding) in the solid state?
- Methodological Answer :
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H···O bonds) using CrystalExplorer.
- Differential Scanning Calorimetry (DSC) : Assess thermal stability and polymorph transitions.
- Powder X-ray Diffraction (PXRD) : Compare experimental and simulated patterns to confirm crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
